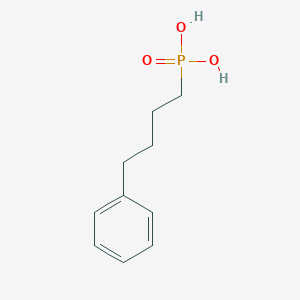
(4-Phenylbutyl)phosphonic acid
Descripción general
Descripción
4-Phenylbutylphosphonic acid is a chemical compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This compound is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
Phosphonic acids, including 4-Phenylbutylphosphonic acid, can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecular formula of 4-Phenylbutylphosphonic acid is C10H15O3P . It has a molecular weight of 214.19800 .
Chemical Reactions Analysis
4-Phenylbutylphosphonic acid, like other phosphonic acids, is involved in various chemical reactions. Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
4-Phenylbutylphosphonic acid has a molecular weight of 214.20 g/mol . The exact mass and monoisotopic mass are 214.07588133 g/mol .
Aplicaciones Científicas De Investigación
Polymeric Electrolyte Membranes for Fuel Cells : Fluorinated poly(aryl ether) containing a phosphonic acid derivative shows excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. These characteristics make it a candidate for polymeric electrolyte membranes in fuel cell applications (Liu et al., 2006).
Bioactive Properties and Medical Applications : Phosphonic acids have been used for their bioactive properties (as drugs or pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).
Selective Enrichment of Uranium(VI) : Phosphonate-derivatized polystyrene–divinylbenzene-based resins show high sorption capacity and selectivity for uranium(VI), making them suitable for extraction and enrichment applications (Merdivan et al., 1999).
Synthesis of Metal Bisphosphonates : Bisphosphonic acid and its derivatives are used as precursors in the synthesis of metal bisphosphonates, which have applications in various fields including chemistry and physics (Gómez-Alcántara et al., 2004).
Antibodies Against Organophosphorus Pesticides : Phosphonic acid is used as a generic hapten in generating broad specificity antibodies against a group of organophosphorus pesticides (Alcocer et al., 2000).
Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are potential candidates for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Controlling Surface/Interface Properties in Material Synthesis : Phosphonic acids are used for controlling surface and interface properties in hybrid or composite materials, electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).
Synthesis and Characterization of Microporous Aluminum Bisphosphonates : Bisphosphonates of trivalent elements have been prepared under different synthetic conditions to induce microporosity. These materials have applications in areas requiring specific surface and acid properties (Gómez-Alcántara et al., 2006).
Mecanismo De Acción
Target of Action
Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, including (4-phenylbutyl)phosphonic acid, are known to inhibit enzymes that utilize various phosphates as substrates . They do this by mimicking the structure of these substrates, thereby blocking their interaction with the enzyme .
Biochemical Pathways
Phosphonates, including (4-Phenylbutyl)phosphonic acid, are involved in various biochemical pathways. They are rarely encountered in living organisms but play key roles in many different areas of life science . The rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .
Pharmacokinetics
Phosphonates are considered suitable non-hydrolyzable phosphate mimics in various biomedical applications .
Result of Action
Phosphonates are known to exhibit biological activity by inhibiting metabolic enzymes .
Action Environment
The properties of phosphonates can be influenced by various factors, including ph, temperature, and the presence of other compounds .
Safety and Hazards
Direcciones Futuras
The future development directions of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, are suggested . This field combines the advantages of biocatalysis and electrocatalysis, allowing it to provide an excellent opportunity for sustainable green chemistry .
Propiedades
IUPAC Name |
4-phenylbutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546771 | |
| Record name | (4-Phenylbutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylbutyl)phosphonic acid | |
CAS RN |
46348-61-2 | |
| Record name | (4-Phenylbutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


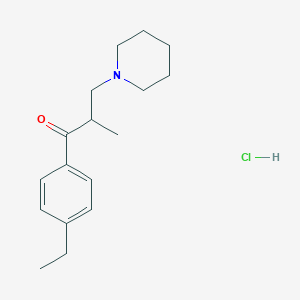

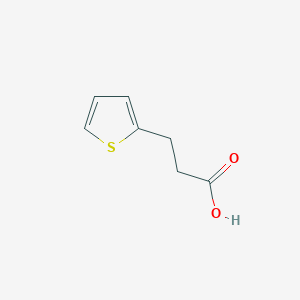

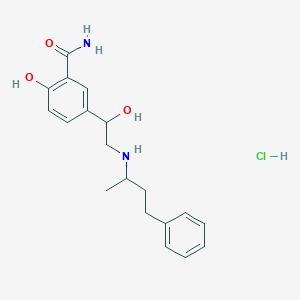
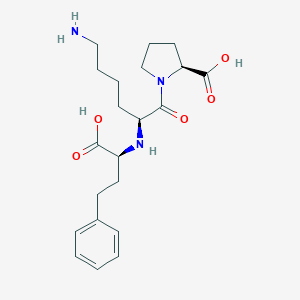

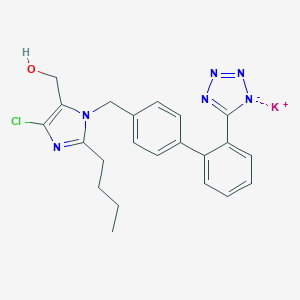
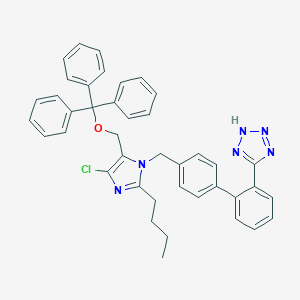

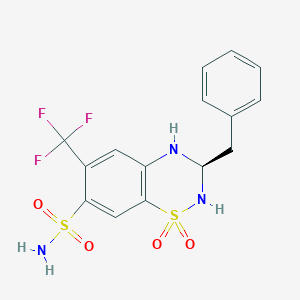
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)
